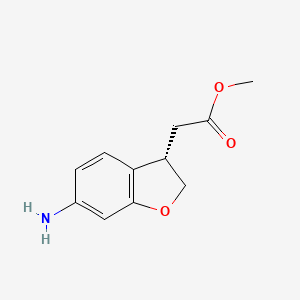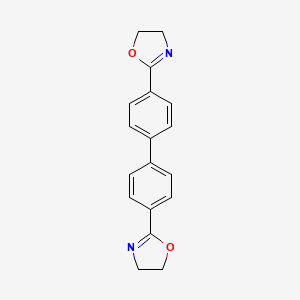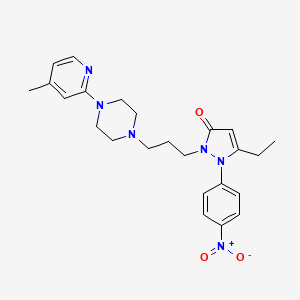![molecular formula C20H18N2O2 B12892926 9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione CAS No. 7252-81-5](/img/structure/B12892926.png)
9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,14-dimethyl-9,14-diazapentacyclo[108002,1103,8015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione is a complex organic compound with a unique pentacyclic structure
Méthodes De Préparation
The synthesis of 9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione involves multiple steps, including cyclization and functional group transformations. The synthetic routes typically start with simpler organic molecules, which undergo a series of reactions to form the desired pentacyclic structure. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the specific conditions used.
Applications De Recherche Scientifique
9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione can be compared with other similar compounds, such as:
- 2,9-Dimethyl-2,9-diazatricyclo[10.2.2.25,8]octadeca-5,7,12,14,15,17-hexaene-3,10-diol
- 1,10-Dimethyl-19,20-diazahexacyclo[8.8.2.0(2,9).0(3,8).0(11,18).0(12,17)]icosa-3,5,7,12,14,16,19-heptaene
- 2-[9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0(2,10).0(4,8).0(12,16)]heptadec-4(8)-en-14-yl]-N-(4-sulfamoylphenyl)acetamide
These compounds share similar structural features but differ in their specific functional groups and overall reactivity The uniqueness of 9,14-dimethyl-9,14-diazapentacyclo[108002,1103,8
Propriétés
Numéro CAS |
7252-81-5 |
|---|---|
Formule moléculaire |
C20H18N2O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione |
InChI |
InChI=1S/C20H18N2O2/c1-21-13-9-5-3-7-11(13)15-16-12-8-4-6-10-14(12)22(2)20(24)18(16)17(15)19(21)23/h3-10,15-18H,1-2H3 |
Clé InChI |
KDEPASFFKZXGPG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3C4C(C3C1=O)C(=O)N(C5=CC=CC=C45)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


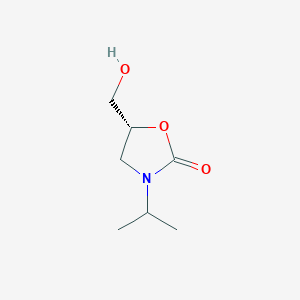
![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
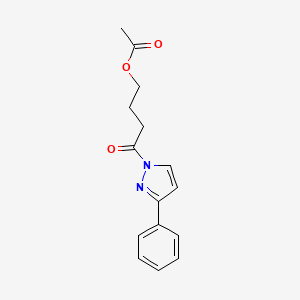
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
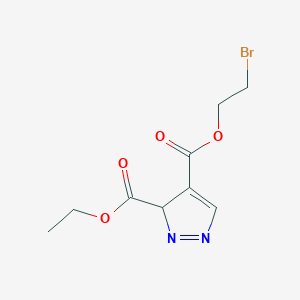
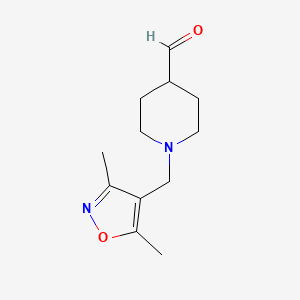


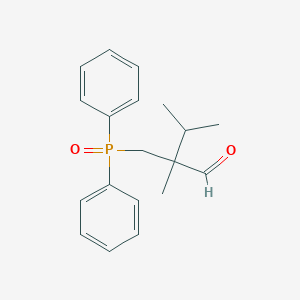
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
